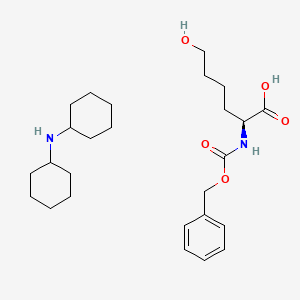

N-alpha-Benzyloxycarbonyl-6-hydroxy-L-norleucine, (S)-N-alpha-Z-2-amino-6-hydroxyhexanoic acid Dicyclohexylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-alpha-Benzyloxycarbonyl-6-hydroxy-L-norleucine, (S)-N-alpha-Z-2-amino-6-hydroxyhexanoic acid Dicyclohexylamine is a useful research compound. Its molecular formula is C14H19NO5*C12H23N and its molecular weight is 281,31*181,32 g/mole. The purity is usually 95%.

BenchChem offers high-quality N-alpha-Benzyloxycarbonyl-6-hydroxy-L-norleucine, (S)-N-alpha-Z-2-amino-6-hydroxyhexanoic acid Dicyclohexylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-Benzyloxycarbonyl-6-hydroxy-L-norleucine, (S)-N-alpha-Z-2-amino-6-hydroxyhexanoic acid Dicyclohexylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylaminoethyl Amides as Cathepsin K Inhibitors

Research indicates that derivatives of N(alpha)-benzyloxycarbonyl, such as those incorporating the structure of "N-alpha-Benzyloxycarbonyl-6-hydroxy-L-norleucine," have been prepared and evaluated for their inhibitory activity against cathepsins K, L, and S, showing that these compounds represent a new class of selective non-covalent inhibitors of cathepsin K. This highlights their potential application in the development of treatments for diseases where cathepsin K plays a significant role, such as osteoporosis and certain cancers (Altmann et al., 2002).

Synthesis of N-(Hydroxy)amide-containing Peptides

Methods developed with N-(benzoyloxy)amines and hydroxamic acids were used in the synthesis of N-(hydroxy)amide-containing pseudopeptides. These developments provide a practical synthetic strategy for the introduction of N-hydroxyamide or N-(hydroxy)thioamide linkages into pseudopeptide chains without racemization, showcasing the relevance of such compounds in peptide synthesis and potentially in the design of bioactive peptides or peptidomimetics (Wang & Phanstiel, 2000).

Stereocontrolled Asymmetric Synthesis

The stereocontrolled asymmetric synthesis of alpha-hydroxy-beta-amino acids has been explored through the Lewis acid-promoted cyanation of specific precursors. This research provides a stereodivergent approach to access diastereomerically pure oxazine-2-carboxylic acids, which are then converted to each enantiomer of the alpha-hydroxy-beta-amino acids isothreonine and nor-C-statine, illustrating the utility of these synthetic methods in producing biologically significant compounds (Aoyagi et al., 2001).

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-6-hydroxy-2-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5.C12H23N/c16-9-5-4-8-12(13(17)18)15-14(19)20-10-11-6-2-1-3-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-3,6-7,12,16H,4-5,8-10H2,(H,15,19)(H,17,18);11-13H,1-10H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRONEGCUEUUBJO-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

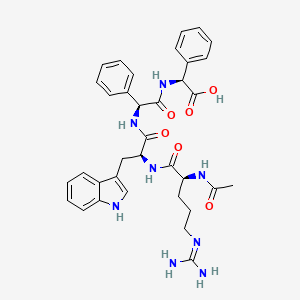

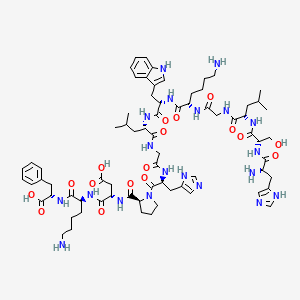

![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B612786.png)

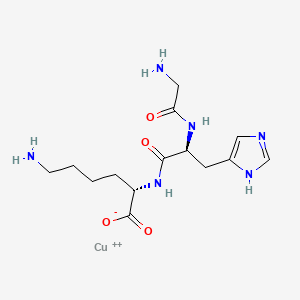

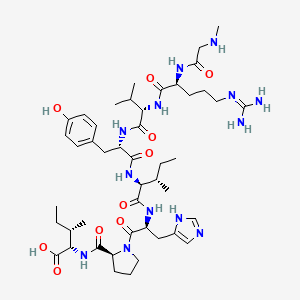

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)